molecular formula C15H12N2OS B5590547 MFCD04178497

MFCD04178497

Cat. No.: B5590547
M. Wt: 268.3 g/mol
InChI Key: WQWZNUQSKKSUPQ-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD04178497 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04178497 involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Formation: The starting materials are combined under controlled conditions to form the initial compound.

    Intermediate Formation: The initial compound undergoes further reactions to form intermediates. These reactions may involve heating, cooling, or the use of catalysts.

    Final Product Formation: The intermediates are then reacted under specific conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous monitoring and adjustments to maintain the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

MFCD04178497 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions may involve heating or the use of solvents.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction conditions may involve cooling or the use of inert atmospheres.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions may involve the use of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxygenated derivatives, while reduction may produce hydrogenated derivatives.

Scientific Research Applications

MFCD04178497 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biochemical assays and as a probe to study biological processes.

    Medicine: It has potential therapeutic applications and is being studied for its effects on various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD04178497 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-2-4-11(5-3-10)14-7-6-13(18-14)8-12(9-16)15(17)19/h2-8H,1H3,(H2,17,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWZNUQSKKSUPQ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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